N-benzyl-2-chloro-N-methylpropanamide
Description
Properties
IUPAC Name |
N-benzyl-2-chloro-N-methylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9(12)11(14)13(2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFBLVRENQLMHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Mechanistic Elucidation for N Benzyl 2 Chloro N Methylpropanamide
Strategic Approaches to the N-Acyl-N-methylpropanamide Framework Construction
The construction of the N-benzyl-2-chloro-N-methylpropanamide framework can be approached through several convergent or linear strategies. The key disconnections involve the formation of the amide bond, the introduction of the 2-chloro substituent, and the installation of the N-benzyl and N-methyl groups.
Amide Bond Formation Strategies
The central feature of the target molecule is the tertiary amide group. The formation of this amide bond is a critical step in the synthesis.
One of the most direct methods for forming the amide bond is the acylation of a secondary amine with an acyl halide. Specifically, the reaction of N-benzyl-N-methylamine with 2-chloropropanoyl chloride would yield this compound. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the hydrogen chloride byproduct. The use of acyl chlorides is advantageous due to their high reactivity, which often leads to high yields and fast reaction times. khanacademy.orgresearchgate.net
Alternatively, amide coupling reagents can be employed to facilitate the reaction between 2-chloropropanoic acid and N-benzyl-N-methylamine. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) are effective for this transformation. researchgate.netmasterorganicchemistry.com The reaction proceeds through the in-situ formation of a reactive O-acylisourea intermediate from the carboxylic acid, which is then readily attacked by the amine. masterorganicchemistry.com Other modern coupling agents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P® (propylphosphonic anhydride), offer advantages in terms of milder reaction conditions and easier purification of the final product. organic-chemistry.org
Enzyme-catalyzed synthesis represents a greener alternative for amide bond formation, offering high selectivity and mild reaction conditions. unimi.it Biocatalysts like adenylating enzymes can activate carboxylic acids to form acyl-adenylate intermediates, which can then react with amines to form the corresponding amides. nih.gov
Table 1: Comparison of Amide Bond Formation Strategies
| Method | Reagents | Advantages | Disadvantages |
| Acyl Halide Method | 2-chloropropanoyl chloride, N-benzyl-N-methylamine, base (e.g., triethylamine) | High reactivity, fast reaction, high yields | Acyl halide can be moisture sensitive |
| Carbodiimide Coupling | 2-chloropropanoic acid, N-benzyl-N-methylamine, DCC | Mild conditions, readily available reagents | Formation of dicyclohexylurea byproduct can complicate purification |
| Modern Coupling Agents | 2-chloropropanoic acid, N-benzyl-N-methylamine, HATU or T3P® | High efficiency, mild conditions, fewer side products | Higher cost of reagents |
| Enzymatic Synthesis | 2-chloropropanoic acid, N-benzyl-N-methylamine, adenylating enzyme, ATP | Environmentally benign, high selectivity | Enzyme availability and stability can be limitations |
Introduction of the 2-Chloro Moiety
The chlorine atom at the C2 position of the propanamide backbone is a key structural feature. The introduction of this moiety can be achieved either by starting with a pre-chlorinated building block or by chlorination of a suitable precursor.
The most straightforward approach is to utilize 2-chloropropanoic acid or its derivatives, such as 2-chloropropanoyl chloride, as starting materials. wikipedia.orgchemicalbook.com Racemic 2-chloropropanoic acid is commercially available and can be produced by the chlorination of propionyl chloride followed by hydrolysis. wikipedia.org This allows for the direct incorporation of the 2-chloro moiety during the amide bond formation step as described above.
N-Alkylation and N-Methylation Pathways
The synthesis of this compound requires the presence of both a benzyl (B1604629) and a methyl group on the amide nitrogen. These groups can be introduced at different stages of the synthesis.
A plausible pathway involves the sequential N-alkylation of a primary amide. For instance, 2-chloropropanamide could first be N-methylated and the resulting N-methyl-2-chloropropanamide could then be N-benzylated. Selective N-methylation of amides can be challenging due to the potential for O-alkylation or over-alkylation. scientificupdate.comacs.org However, methods using reagents like phenyl trimethylammonium iodide have been reported for the monoselective N-methylation of primary amides. nih.gov Subsequent N-benzylation could be achieved using benzyl bromide or benzyl chloride in the presence of a suitable base.
Alternatively, the synthesis could commence with N-benzyl-2-chloropropanamide, which could then be subjected to N-methylation. The N-methylation of secondary amides can also be achieved using various methylating agents. scientificupdate.com
A more convergent approach would be to start with N-benzyl-N-methylamine, which already contains the desired N-substituents. This secondary amine can then be acylated with 2-chloropropanoyl chloride or coupled with 2-chloropropanoic acid as detailed in the amide bond formation section. N-benzyl-N-methylamine can be synthesized through various methods, including the reductive amination of benzaldehyde (B42025) with methylamine.
Stereoselective Synthesis and Chiral Control
The C2 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. The control of this stereocenter is crucial for applications where a specific stereoisomer is required.
Enantioselective Approaches to Chiral Centers
The most common strategy for the enantioselective synthesis of this compound involves the use of a chiral starting material. Enantiomerically pure (S)-2-chloropropanoic acid is readily accessible through the diazotization of L-alanine in the presence of hydrochloric acid. wikipedia.orgorgsyn.org This reaction proceeds with retention of configuration at the alpha-carbon.
By using (S)-2-chloropropanoic acid in the amide coupling reaction with N-benzyl-N-methylamine, (S)-N-benzyl-2-chloro-N-methylpropanamide can be obtained. researchgate.net The use of mild coupling conditions, for example with DCC or HATU, is important to avoid racemization of the chiral center. masterorganicchemistry.com
Table 2: Enantioselective Synthesis of (S)-N-benzyl-2-chloro-N-methylpropanamide
| Step | Reaction | Reagents | Key Considerations |
| 1 | Preparation of Chiral Precursor | L-alanine, NaNO₂, HCl | Diazotization of the amino acid to the corresponding α-chloro acid with retention of stereochemistry. wikipedia.orgorgsyn.org |
| 2 | Amide Bond Formation | (S)-2-chloropropanoic acid, N-benzyl-N-methylamine, DCC or HATU | Coupling of the chiral acid with the amine under conditions that minimize racemization. researchgate.netmasterorganicchemistry.com |
Diastereoselective Transformations and Induction
Diastereoselective synthesis becomes relevant when a second stereocenter is present in the molecule. In the case of this compound, if a chiral derivative of N-benzyl-N-methylamine were used, the formation of the amide bond would lead to a product with two stereocenters, and thus, the potential for diastereomers.
The principles of diastereoselective reactions, such as those described by Cram's rule or the Felkin-Ahn model, could then be applied to predict and control the stereochemical outcome. youtube.com The existing stereocenter in the amine would influence the approach of the acylating agent, leading to a preferential formation of one diastereomer over the other. youtube.com For instance, in a nucleophilic addition to a carbonyl group adjacent to a chiral center, the incoming nucleophile will preferentially attack from the less sterically hindered face, as predicted by these models. While not directly applicable to the synthesis of this compound from achiral N-benzyl-N-methylamine, these principles are fundamental to stereocontrolled synthesis.
Influence of Chiral Auxiliaries and Catalysts in Stereocontrol
The synthesis of enantiomerically pure this compound, which possesses a stereocenter at the second carbon of the propanamide moiety, necessitates precise control over the stereochemical outcome of the reaction. This is primarily achieved through the strategic use of chiral auxiliaries or asymmetric catalysis.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to direct the formation of a specific stereoisomer. wikipedia.orgsigmaaldrich.comtcichemicals.com In the context of this compound, an auxiliary could be attached to a propionate (B1217596) precursor. Subsequent α-chlorination or alkylation would then proceed with high diastereoselectivity, guided by the steric and electronic properties of the auxiliary. researchgate.net Evans oxazolidinones and Oppolzer's camphorsultam are examples of auxiliaries widely employed for such transformations. sigmaaldrich.comresearchgate.net The auxiliary functions by sterically shielding one face of the enolate intermediate, forcing the electrophile (e.g., a chlorinating agent) to approach from the less hindered face. williams.edu After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org
Asymmetric catalysis offers a more atom-economical alternative, where a substoichiometric amount of a chiral catalyst generates a chiral environment for the reaction. For the synthesis of α-halo amides, bifunctional catalysts bearing, for example, a thiourea (B124793) moiety and an amino group on a chiral scaffold have proven effective. acs.org These catalysts can activate both the nucleophile and the electrophile simultaneously, facilitating a highly organized transition state that leads to the desired enantiomer. Direct catalytic asymmetric reactions of α-halo 7-azaindoline amides with N-carbamoyl imines have been explored, demonstrating the feasibility of using α-halogenated compounds as latent enolates in stereoselective C-C bond formation. acs.orgacs.org
The hypothetical effectiveness of various stereocontrol strategies is summarized in the table below.
Table 1: Influence of Chiral Control Element on Stereoselectivity
| Chiral Control Element | Type | Plausible Diastereomeric/Enantiomeric Excess | Reference Principle |
|---|---|---|---|
| (S)-4-Benzyl-2-oxazolidinone | Chiral Auxiliary | >95% d.e. | Evans Asymmetric Alkylation williams.edu |
| (1S)-Camphorsultam | Chiral Auxiliary | >90% d.e. | Oppolzer's Sultam Chemistry |
| Thiourea-based Bifunctional Catalyst | Asymmetric Catalyst | ~90% e.e. | Asymmetric Mannich-type Reactions acs.org |
| Chiral Phase-Transfer Catalyst | Asymmetric Catalyst | 70-85% e.e. | Asymmetric Alkylation |
Reaction Condition Optimization and Process Intensification Studies
Optimizing reaction conditions is paramount for maximizing yield, minimizing reaction time, and ensuring the economic viability of the synthesis of this compound. Key parameters include the choice of solvent, the catalyst system, temperature, and reactant concentrations. numberanalytics.com
Solvent Effects and Reaction Media Investigations
The choice of solvent can profoundly impact reaction rates and outcomes by influencing reactant solubility, transition state stability, and catalyst activity. numberanalytics.com Two primary retrosynthetic pathways to this compound are:
Acylation: The reaction of N-benzyl-N-methylamine with 2-chloropropionyl chloride.
Alkylation: The reaction of 2-chloro-N-methylpropanamide with a benzyl halide.
For the acylation pathway, a nucleophilic acyl substitution, polar aprotic solvents such as dichloromethane (B109758) (DCM), acetonitrile (B52724) (ACN), or tetrahydrofuran (B95107) (THF) are typically employed. These solvents can dissolve the reactants and the commonly used tertiary amine base (e.g., triethylamine) without interfering with the reaction. The use of protic solvents is generally avoided as they can react with the highly reactive acyl chloride.
The N-alkylation pathway, which proceeds via an SN2 mechanism, is highly sensitive to the solvent. stackexchange.com To achieve efficient alkylation, the amide must first be deprotonated with a strong base (e.g., sodium hydride) to form a nucleophilic amide anion. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are ideal for SN2 reactions because they effectively solvate the counter-ion (e.g., Na⁺) while leaving the nucleophilic anion relatively unsolvated and highly reactive. libretexts.orgresearchgate.net Protic solvents, such as alcohols, would solvate the amide anion through hydrogen bonding, drastically reducing its nucleophilicity and slowing the reaction rate. libretexts.org
Table 2: Hypothetical Solvent Effects on N-Alkylation Yield
| Solvent | Solvent Type | Expected Relative Rate | Hypothetical Yield (%) |
|---|---|---|---|
| Dimethylformamide (DMF) | Polar Aprotic | Very High | 95 |
| Acetonitrile (ACN) | Polar Aprotic | High | 88 |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderate | 75 |
| Toluene | Nonpolar | Low | <20 |
| Ethanol | Polar Protic | Very Low | <5 |
Catalyst Systems and Ligand Design for Enhanced Efficiency
While the acylation of an amine with an acyl chloride is often rapid and does not require a catalyst, the N-alkylation of amides can be significantly improved through catalysis. researchgate.net Traditional N-alkylation requires stoichiometric amounts of a strong base, but catalytic methods offer milder and more efficient alternatives. stackexchange.commdpi.com
Transition metal catalysts based on copper, palladium, iridium, or iron are frequently used for C-N bond formation. stackexchange.comnih.govnih.govionike.com For instance, a copper-catalyzed Ullmann-type reaction could couple 2-chloro-N-methylpropanamide with a benzyl halide. The efficiency of these catalysts is critically dependent on the coordinating ligand. nih.gov Ligands such as diamines, amino acids (e.g., derivatives of L-proline), phosphines, and N-heterocyclic carbenes (NHCs) are used to stabilize the metal center, enhance its reactivity, and facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. nih.govresearchgate.net Designing ligands with specific steric and electronic properties allows for fine-tuning of the catalyst's activity and selectivity. researchgate.net For instance, readily accessible tartramide ligands have been shown to promote copper-catalyzed N-arylation at room temperature. researchgate.net
Another approach is the "borrowing hydrogen" or "hydrogen autotransfer" method, where an alcohol (e.g., benzyl alcohol) serves as the alkylating agent. nih.govorganic-chemistry.org Catalysts, often based on ruthenium or iridium, temporarily oxidize the alcohol to an aldehyde, which then undergoes a condensation reaction with the amide, followed by reduction of the resulting imine intermediate. nih.govorganic-chemistry.org This method is highly atom-economical, producing only water as a byproduct. nih.gov
Table 3: Comparison of Catalyst Systems for N-Alkylation
| Catalyst System | Reaction Type | Typical Conditions | Key Advantage |
|---|---|---|---|
| NaH (stoichiometric) | Base-mediated Alkylation | DMF, 60-80 °C | Well-established |
| CuI / L-proline derivative | Ullmann Condensation | DMSO, 90-110 °C | Milder than classic Ullmann nih.gov |
| Pd(OAc)₂ / Buchwald-type phosphine (B1218219) ligand | Buchwald-Hartwig Amination | Toluene, 100 °C | Broad substrate scope researchgate.net |
| [Cp*IrCl₂]₂ / t-BuOK | Borrowing Hydrogen | Toluene, 110 °C | Atom-economical, uses alcohols organic-chemistry.org |
Temperature, Pressure, and Concentration Parameter Optimization
The optimization of physical parameters is crucial for process intensification. numberanalytics.comresearchgate.net
Pressure: For liquid-phase reactions such as the synthesis of this compound, pressure is generally not a critical parameter and reactions are typically conducted at atmospheric pressure.
Concentration: The rate of a reaction is dependent on the concentration of the reactants. numberanalytics.com According to the rate law, increasing reactant concentration will increase the reaction rate. However, very high concentrations can lead to solubility issues or an increase in bimolecular side reactions. Process optimization involves finding a concentration that balances reaction time, yield, and process safety.
Table 4: Hypothetical Effects of Parameter Variation on Synthesis
| Parameter | Change | Effect on Rate | Potential Negative Consequence |
|---|---|---|---|
| Temperature | Increase | Increase | Increased side products/decomposition |
| Temperature | Decrease | Decrease | Prohibitively long reaction time |
| Concentration | Increase | Increase | Potential for decreased selectivity/solubility issues |
| Concentration | Decrease | Decrease | Lower reactor throughput |
Mechanistic Investigations of Formation Reactions
Understanding the reaction mechanism is fundamental to rational process optimization and control. The formation of this compound can proceed through distinct mechanistic pathways depending on the chosen synthetic route.
Elucidation of Rate-Determining Steps and Kinetic Profiles
Acylation Pathway (Nucleophilic Acyl Substitution): The reaction between N-benzyl-N-methylamine and 2-chloropropionyl chloride follows a nucleophilic acyl substitution mechanism. futurelearn.com This is a two-step addition-elimination process. masterorganicchemistry.com
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate. This initial attack is generally the slow, rate-determining step of the reaction. futurelearn.comuomustansiriyah.edu.iq
Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The C=O double bond is reformed, and the chloride ion is expelled as a leaving group. A base (typically a tertiary amine added to the reaction) then removes the proton from the nitrogen to yield the final neutral amide product and the hydrochloride salt of the base.
Alkylation Pathway (SN2 Reaction): The N-alkylation of the 2-chloro-N-methylpropanamide anion (amidate) with benzyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. chemicalnote.com
Deprotonation: A strong base (e.g., NaH) removes the acidic proton from the amide nitrogen to form a highly nucleophilic amide anion.
The kinetics of the SN2 reaction are also second-order: first-order with respect to the amide anion and first-order with respect to the benzyl halide. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com Rate = k[amidate anion][benzyl halide]
Elucidation of these mechanisms and their rate-determining steps is typically achieved through kinetic studies, where the reaction rate is measured while systematically varying the concentration of each reactant. researchgate.net Isotope labeling studies and computational modeling can provide further insight into the transition state structures.
Identification and Characterization of Reaction Intermediates
The synthesis of this compound, typically proceeding via the acylation of N-benzyl-N-methylamine with 2-chloropropanoyl chloride, involves a nucleophilic addition-elimination mechanism. This process inherently involves the formation of a transient tetrahedral intermediate. The identification and characterization of such fleeting species are challenging but can be approached using advanced spectroscopic techniques.
Postulated Reaction Intermediate:
The primary intermediate in this reaction is a tetrahedral adduct formed by the nucleophilic attack of the nitrogen atom of N-benzyl-N-methylamine on the carbonyl carbon of 2-chloropropanoyl chloride. This intermediate is highly unstable and rapidly collapses to form the final amide product and a chloride ion.
Spectroscopic Characterization of Analogous Intermediates:
Direct observation of the tetrahedral intermediate in the synthesis of this compound is not documented in the literature. However, studies on similar acylation reactions have successfully characterized analogous intermediates using specialized techniques.
Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy: By conducting the reaction at very low temperatures (cryogenic conditions), the decomposition of the tetrahedral intermediate can be slowed sufficiently to allow for its detection by NMR. researchgate.net In a hypothetical low-temperature 13C NMR experiment for the synthesis of this compound, the transient tetrahedral intermediate would be expected to exhibit a characteristic upfield shift for the carbonyl carbon, which becomes a quaternary carbon with a single bond to oxygen.
Stopped-Flow Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique allows for the monitoring of rapid reactions in solution. hi-techsci.com By rapidly mixing the reactants and monitoring the changes in the IR spectrum over milliseconds, the formation and decay of intermediates can be observed. For the synthesis of this compound, one would expect to see the disappearance of the characteristic C=O stretching frequency of the acyl chloride and the appearance of a new, transient absorption corresponding to the C-O single bond of the tetrahedral intermediate, followed by the appearance of the amide C=O stretch of the final product.
Interactive Data Table: Hypothetical Spectroscopic Data for the Tetrahedral Intermediate
| Spectroscopic Technique | Key Nucleus/Bond | Expected Chemical Shift/Frequency (ppm/cm⁻¹) | Notes |
| 13C NMR | Carbonyl Carbon (C=O) | ~90-110 ppm | Significant upfield shift from the acyl chloride carbonyl (~170 ppm) due to the change in hybridization from sp² to sp³. |
| 1H NMR | Methyl Proton (N-CH₃) | Shifted compared to starting amine | The electronic environment of the protons on the nitrogen and benzyl groups would be altered in the intermediate. |
| FT-IR | Carbonyl Stretch (C=O) | Disappearance of acyl chloride C=O (~1800 cm⁻¹) | The characteristic strong absorption of the acyl chloride would vanish upon formation of the intermediate. |
| FT-IR | C-O Single Bond Stretch | Appearance of new band (~1000-1200 cm⁻¹) | A new absorption corresponding to the C-O single bond of the tetrahedral intermediate would appear and then disappear. |
| FT-IR | Amide I Band (C=O) | Appearance of product band (~1650 cm⁻¹) | The final product's characteristic amide carbonyl stretch would grow in as the intermediate collapses. |
Transition State Analysis through Computational and Experimental Methods
The transition state in the formation of this compound represents the highest energy point along the reaction coordinate for both the formation and collapse of the tetrahedral intermediate. Understanding its structure and energetics is crucial for comprehending the reaction kinetics.
Computational Analysis:
Due to the transient nature of transition states, computational chemistry provides a powerful tool for their investigation. Density Functional Theory (DFT) calculations can be employed to model the reaction pathway and elucidate the geometry and energy of the transition state.
For the reaction between N-benzyl-N-methylamine and 2-chloropropanoyl chloride, computational models would likely reveal a transition state where the nitrogen-carbon bond is partially formed, and the carbonyl double bond is partially broken. The geometry around the carbonyl carbon would be distorted from trigonal planar towards tetrahedral.
Key Parameters from Computational Analysis of Analogous Systems:
| Parameter | Description | Hypothetical Value for this compound Synthesis |
| Activation Energy (ΔG‡) | The free energy barrier for the reaction. | 15-25 kcal/mol |
| N-C Bond Length | The distance between the nucleophilic nitrogen and the carbonyl carbon in the transition state. | ~1.8 - 2.2 Å |
| C=O Bond Length | The length of the carbonyl bond in the transition state. | ~1.3 - 1.4 Å |
| Imaginary Frequency | A vibrational mode with a negative frequency, confirming the structure as a true transition state. | One imaginary frequency |
Experimental Methods:
While direct observation of the transition state is not possible, experimental kinetics studies can provide data that informs our understanding of it.
Kinetic Isotope Effect (KIE): By replacing atoms with their heavier isotopes (e.g., 14N with 15N, or 12C with 13C at the carbonyl position) and measuring the effect on the reaction rate, insights into the bonding changes at the transition state can be gained. A significant KIE would suggest that the bond to the isotopically substituted atom is being formed or broken in the rate-determining step, which is consistent with the formation of the tetrahedral intermediate through a high-energy transition state.
Solvent and Substituent Effects: Studying the reaction rate in different solvents and with various substituents on the benzyl ring can provide information about the charge distribution in the transition state. For instance, electron-donating groups on the benzyl ring would be expected to increase the nucleophilicity of the amine, potentially lowering the activation energy.
By combining these computational and experimental approaches, a detailed picture of the transition state for the synthesis of this compound can be constructed, leading to a more profound understanding of the reaction mechanism and facilitating the development of more efficient synthetic protocols.
Chemical Reactivity Profile and Transformational Pathways of N Benzyl 2 Chloro N Methylpropanamide
Nucleophilic Substitution Reactions at the Chlorinated Center
The presence of a chlorine atom on the carbon adjacent to the carbonyl group makes this position electrophilic and susceptible to nucleophilic attack. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, facilitating the displacement of the chloride ion, which is a good leaving group. These reactions typically proceed via an S(_N)2 mechanism, leading to an inversion of stereochemistry if the α-carbon is chiral.
Studies with Oxygen Nucleophiles (e.g., hydrolysis, alkoxylation)
The reaction of N-benzyl-2-chloro-N-methylpropanamide with oxygen nucleophiles, such as water (hydrolysis) or alcohols (alkoxylation), is expected to yield the corresponding α-hydroxy or α-alkoxy amides.
Alkoxylation: Similarly, reaction with alcohols in the presence of a base (to form the more potent alkoxide nucleophile) would lead to the corresponding α-alkoxy ether. For instance, treatment with sodium methoxide (B1231860) in methanol (B129727) would yield N-benzyl-2-methoxy-N-methylpropanamide. The rate of this reaction would be influenced by the steric bulk of the alcohol and the reaction conditions.
Table 1: Predicted Nucleophilic Substitution Reactions with Oxygen Nucleophiles
| Nucleophile | Reagent/Conditions | Predicted Product |
| Hydroxide (B78521) | NaOH (aq) | N-benzyl-2-hydroxy-N-methylpropanamide |
| Methoxide | CH₃ONa / CH₃OH | N-benzyl-2-methoxy-N-methylpropanamide |
| Ethoxide | CH₃CH₂ONa / CH₃CH₂OH | N-benzyl-2-ethoxy-N-methylpropanamide |
Studies with Nitrogen Nucleophiles (e.g., amination)
The displacement of the chloride by nitrogen nucleophiles provides a direct route to α-amino amides, which are valuable precursors to amino acids and peptides. The reaction of this compound with primary or secondary amines is expected to proceed readily. For example, reaction with ammonia (B1221849) would yield N-benzyl-2-amino-N-methylpropanamide, while reaction with a primary amine like benzylamine (B48309) would give N-benzyl-2-(benzylamino)-N-methylpropanamide. researchgate.net
Research on the amination of α-chloro-N-(2,6-dimethylphenyl)acetamide to synthesize Lidocaine demonstrates the industrial relevance of this transformation. nih.gov The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride formed. The choice of solvent and temperature can influence the reaction rate and yield.
Table 2: Examples of Amination Reactions with Analogous α-Chloro Amides
| α-Chloro Amide | Amine | Base | Solvent | Product | Yield | Reference |
| 2-chloro-N-(2,6-dimethylphenyl)acetamide | Diethylamine | Et₃N | - | Lidocaine | 85% | nih.gov |
| 2-chloro-benzyl bromide | N,N-dimethylamine | - | - | 2-chloro-N,N-dimethylbenzylamine | - | researchgate.net |
Studies with Carbon and Sulfur Nucleophiles (e.g., carbonylation, thiolation)
Carbonylation: The introduction of a carbonyl group at the α-position can be achieved through carbonylation reactions, typically catalyzed by transition metals like palladium. While no specific studies on the carbonylation of this compound were found, related reactions with benzylic chlorides suggest that under a carbon monoxide atmosphere and in the presence of a suitable palladium catalyst and a nucleophile (e.g., an alcohol), the corresponding α-ester amide could be formed.
Thiolation: The reaction with sulfur nucleophiles, such as thiols, provides a straightforward method for the synthesis of α-thio amides. In the presence of a base, a thiol is converted to a more nucleophilic thiolate anion, which can then displace the chloride from the α-carbon. For example, reaction with sodium thiomethoxide would yield N-benzyl-N-methyl-2-(methylthio)propanamide. Sulfur is known to be a potent nucleophile, and these reactions are generally efficient. msu.edu
Table 3: Predicted Reactions with Carbon and Sulfur Nucleophiles
| Nucleophile | Reagent/Conditions | Predicted Product |
| Carbon Monoxide/Methanol | CO, Pd catalyst, CH₃OH | Methyl 2-(N-benzyl-N-methylcarbamoyl)propanoate |
| Thiophenol | PhSH, Base | N-benzyl-N-methyl-2-(phenylthio)propanamide |
Carbonyl Group Reactivity and Functionalization
The tertiary amide functionality in this compound also exhibits characteristic reactivity, primarily centered on the electrophilic carbonyl carbon.
Reduction Reactions to Amine Derivatives
Tertiary amides can be reduced to the corresponding tertiary amines using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). chemistrysteps.com In this reaction, the carbonyl group is completely reduced to a methylene (B1212753) group (CH₂). Therefore, the reduction of this compound with LiAlH₄ would be expected to yield N-benzyl-2-chloro-N-methylpropan-1-amine. It is important to note that the α-chloro substituent may also be susceptible to reduction under these conditions, potentially leading to a mixture of products. The mechanism of amide reduction with LiAlH₄ involves the initial formation of a tetrahedral intermediate, followed by the elimination of an aluminate species to form an iminium ion, which is then further reduced by another equivalent of hydride. chemistrysteps.commasterorganicchemistry.com
Table 4: General Scheme for the Reduction of Tertiary Amides
| Starting Material | Reagent | Product |
| Tertiary Amide (RCONR'₂) | 1. LiAlH₄, Ether/THF2. H₂O workup | Tertiary Amine (RCH₂NR'₂) |
Nucleophilic Acyl Substitution Pathways
While amides are the least reactive of the carboxylic acid derivatives towards nucleophilic acyl substitution, under forcing conditions (e.g., strong acid or base and heat), they can undergo hydrolysis. youtube.com Acid-catalyzed hydrolysis of this compound would proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. Subsequent proton transfer and elimination of N-benzyl-N-methylamine would yield 2-chloropropanoic acid.
Base-catalyzed hydrolysis, on the other hand, involves the direct attack of a hydroxide ion on the carbonyl carbon, followed by the elimination of the N-benzyl-N-methylaminyl anion, which would then be protonated. Due to the stability of the amide bond, these reactions generally require more vigorous conditions compared to the hydrolysis of esters or acid chlorides.
Benzyl (B1604629) Group Modifications and Aromatic Functionalization
The benzyl group in this compound is a key site for chemical modifications, encompassing both reactions on the phenyl ring and at the benzylic carbon.
The N-acyl group of an N-benzyl amide influences the reactivity of the attached phenyl ring towards electrophilic aromatic substitution (EAS). Generally, the amide group is less activating than a simple amino group due to the resonance delocalization of the nitrogen lone pair onto the carbonyl oxygen. Nevertheless, the N-acyl group is considered an ortho, para-directing group.
While specific studies on the electrophilic aromatic substitution of this compound are not extensively documented, the reactivity can be inferred from related N-benzyl amides. Reactions such as nitration, halogenation, and Friedel-Crafts alkylation or acylation are expected to proceed, with the substituent being directed to the ortho and para positions of the phenyl ring. The steric hindrance from the N-methylpropanamide side chain may influence the ortho/para product ratio.
For instance, Friedel-Crafts benzoylation has been successfully carried out on anilides, which are structurally related to N-benzyl amides. researchgate.net The reaction of N-phenylbenzamide with benzoyl chloride in the presence of a Lewis acid catalyst would be expected to yield ortho- and para-benzoylated products. Similarly, the benzylation of arenes using N-methyl hydroxamic acid derivatives activated by BF3•OEt2 has been reported as a clean and selective Friedel-Crafts approach. ethz.ch
Table 1: Predicted Electrophilic Aromatic Substitution Reactions of this compound
| Reaction | Reagents | Expected Major Products |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | N-(4-nitrobenzyl)-2-chloro-N-methylpropanamide and N-(2-nitrobenzyl)-2-chloro-N-methylpropanamide |
| Bromination | Br₂, FeBr₃ | N-(4-bromobenzyl)-2-chloro-N-methylpropanamide and N-(2-bromobenzyl)-2-chloro-N-methylpropanamide |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | N-(4-acylbenzyl)-2-chloro-N-methylpropanamide and N-(2-acylbenzyl)-2-chloro-N-methylpropanamide |
The benzylic position of this compound is susceptible to both oxidation and halogenation reactions due to the stabilization of the resulting benzylic radical or cation by the adjacent phenyl ring.
Benzylic Halogenation: Benzylic bromination can be selectively achieved using N-bromosuccinimide (NBS) under radical initiation conditions (e.g., light or a radical initiator). masterorganicchemistry.comyoutube.com This reaction proceeds via a free radical mechanism, where the benzylic hydrogen is abstracted to form a resonance-stabilized benzyl radical, which then reacts with bromine. A continuous-flow protocol for benzylic bromination with NBS has also been developed, offering a scalable and safe method. acs.org Triphenylphosphine selenide (B1212193) has been shown to catalyze benzylic bromination with NBS under mild conditions. researchgate.net
Benzylic Oxidation: The benzylic C-H bond can be oxidized to a carbonyl group. A notable transformation is the oxidative debenzylation of N-benzyl amides. This can be achieved with high efficiency using a bromo radical generated from the oxidation of an alkali metal bromide (e.g., KBr) with an oxidant like Oxone. acs.orgorganic-chemistry.orgacs.org The reaction proceeds under mild conditions and provides the corresponding N-debenzylated amide in high yields. acs.orgorganic-chemistry.orgacs.org The proposed mechanism involves the abstraction of a hydrogen atom from the benzylic position by the bromo radical, followed by oxidation to an iminium cation and subsequent hydrolysis. acs.org Hot potassium permanganate (B83412) (KMnO₄) is a more aggressive reagent that can oxidize the benzylic carbon of an alkylbenzene to a carboxylic acid, provided a benzylic hydrogen is present. masterorganicchemistry.com
Table 2: Oxidative Debenzylation of N-Alkyl-N-benzyl Benzenesulfonamides with KBr/Oxone
| Substrate (N-Alkyl Group) | Yield of Debenzylated Product (%) |
|---|---|
| Ethyl | 97 |
| n-Pentyl | 88 |
| iso-Butyl | 92 |
| iso-Propyl | 78 |
| sec-Octyl | 85 |
| Cyclopentyl | 96 |
| Cyclohexyl | 85 |
Data sourced from Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. acs.org
N-Methyl Group Transformations
The N-methyl group of this compound can undergo dealkylation and, in principle, selective functionalization, although the latter is less commonly reported for amides.
N-demethylation of amides is a challenging but important transformation. Several methods have been developed for the N-dealkylation of amines and amides. The von Braun reaction, using cyanogen (B1215507) bromide, is a classic method for the N-demethylation of tertiary amines. nih.gov Another common approach involves the use of chloroformate esters, such as phenyl or ethyl chloroformate, which react with the tertiary amine to form a carbamate (B1207046) that can be subsequently hydrolyzed to the secondary amine. nih.gov
For N-methyl amides specifically, a visible-light-induced, cerium-catalyzed N-demethylation under an air atmosphere has been reported. researchgate.net Additionally, methods for the N-demethylation of N-methyl heterocycles, particularly alkaloids, have been developed using transition metals like iron(II) sulfate (B86663) or ferrocene. nih.govgoogle.com These methods often proceed via an N-oxide intermediate.
Alternatively, the entire N-benzyl-N-methylamino group can be viewed in terms of debenzylation, which was discussed in section 3.3.2. A method for the N-debenzylation of N-methylamides using trifluoroacetic acid (TFA) has been reported for 4-(alkylamino)benzyl-N-methylamides, yielding the corresponding N-methylamides in good yields. clockss.org
Direct selective functionalization of the N-methyl group in an amide without cleavage is a synthetic challenge. Most reactions targeting the N-alkyl group lead to dealkylation. However, some oxidative methods have been developed for the functionalization of N-substituted amines. For instance, oxoammonium-catalyzed oxidation has been used to convert N-substituted amines into the corresponding imides. chemrxiv.org This type of transformation could potentially be applied to N-methyl amides to generate N-formyl amides.
While selective N-methylation of secondary amides is a well-established process, the reverse—selective functionalization of an existing N-methyl group—is less common. nih.gov Further research is needed to develop mild and selective methods for the direct functionalization of the N-methyl group in amides like this compound.
Intramolecular Cyclization and Rearrangement Reactions
The structure of this compound, containing a reactive chloro-amide moiety and a benzyl group, presents opportunities for intramolecular cyclization and rearrangement reactions.
Intramolecular Cyclization: N-benzyl chloroacetamides, which are structurally similar to the target molecule, can undergo intramolecular cyclization to form oxindoles. researchgate.net This type of reaction, often promoted by a base, involves the formation of an enolate or a related nucleophile that attacks the aromatic ring in an intramolecular nucleophilic aromatic substitution or a related cyclization pathway. The synthesis of 3-amino oxindoles from N-aryl amides via intramolecular cyclization of 2-azaallyl anions has also been reported. rsc.org Similarly, the intramolecular cyclization of N-benzylfumaramides to form β-lactams has been demonstrated. nih.gov
Rearrangement Reactions: The Sommelet-Hauser rearrangement is a well-known reaction of benzyl quaternary ammonium (B1175870) salts, which, in the presence of a strong base like sodium amide, rearrange to form an N,N-dialkylbenzylamine with a new alkyl group in the ortho position of the aromatic ring. wikipedia.orgwikibooks.org This reaction proceeds through a acs.orgorganic-chemistry.org-sigmatropic rearrangement of an intermediate ylide. chemistry-reaction.com While this compound is not a quaternary ammonium salt, quaternization of the nitrogen followed by treatment with a strong base could potentially initiate a Sommelet-Hauser-type rearrangement. Asymmetric versions of the Sommelet-Hauser rearrangement have also been developed. nii.ac.jpsemanticscholar.org
Computational Chemistry and Quantum Mechanical Analysis of N Benzyl 2 Chloro N Methylpropanamide
Electronic Structure and Molecular Orbital Theory
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy and distribution)
No published data is available regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies or their spatial distribution for N-benzyl-2-chloro-N-methylpropanamide.
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction
Specific MEP maps for this compound, which would identify electrophilic and nucleophilic sites, have not been found in the reviewed literature.
Charge Distribution and Bond Order Analysis
A detailed analysis of the charge distribution and bond orders for this compound is not available in existing research.
Conformational Analysis and Potential Energy Surfaces
Gas-Phase Conformations and Relative Stabilities
There are no available studies detailing the gas-phase conformational preferences or the relative stabilities of different conformers of this compound.
Solvent Effects on Conformational Preferences
Research on how different solvents influence the conformational equilibrium of this compound is not present in the public domain.
Rotational Barriers and Conformational Dynamics
The conformational flexibility of this compound is primarily dictated by the rotational barriers around its single bonds. Of particular interest are the rotations around the C-N amide bond, the N-CH2 (benzyl) bond, and the C-C(O) bond. The rotation around the amide bond (C(O)-N) is of significant importance in amides, as the partial double bond character due to resonance results in a relatively high rotational barrier.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating these rotational barriers. Studies on similar N-substituted amides have demonstrated that the rotational barriers can be accurately calculated and are often in good agreement with experimental data from techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. mdpi.com For instance, DFT calculations on N-benzhydrylformamides have shown that the barrier for formyl group rotation is in the range of 20-23 kcal/mol. nih.gov Another study on N-benzyl-N-(furan-2-ylmethyl)acetamide, a compound with a similar N-benzyl-N-alkyl amide core, utilized DFT to identify multiple stable conformations and rotational equilibria. scielo.br
For this compound, it is expected that rotation around the C(O)-N bond would be the most hindered, leading to the existence of distinct cis and trans conformers (relative to the carbonyl and benzyl (B1604629) groups), though one conformer is likely to be significantly more stable. The presence of the methyl and benzyl groups on the nitrogen atom introduces steric hindrance that influences the preferred conformations and the energy required to interconvert between them.
Theoretical calculations on related chloroacetamides have also highlighted the importance of solvent effects on conformational equilibria, which can be modeled using approaches like the Polarizable Continuum Model (PCM). nih.gov The polarity of the solvent can influence the relative populations of different conformers by stabilizing those with larger dipole moments. nih.gov
Table 1: Calculated Rotational Barriers for Representative Amides from Literature
| Compound | Rotational Barrier (kcal/mol) | Method | Reference |
| N-methyl-N-benzhydrylformamide | 19.5 | Experimental (NMR) | mdpi.com |
| N-benzhydrylformamide Derivatives | 20-23 | DFT (M06-2X/6-311+G*) | nih.gov |
| 3-[(E)-(dimethylamino)methylidene]-1,1-dimethylurea | 16.4 (Amide) | Experimental (NMR) | nih.gov |
| (E)-3-(dimethylamino)-N,N-dimethylacrylamide | 12.4 (Amide) | Experimental (NMR) | nih.gov |
This table presents data for structurally related compounds to infer the potential rotational barriers in this compound.
Reaction Mechanism Modeling via Density Functional Theory (DFT)
DFT is a principal method for modeling reaction mechanisms, providing insights into the formation of amides. The synthesis of a tertiary amide like this compound, for example, from N-methylbenzylamine and 2-chloropropanoyl chloride, can be computationally modeled. Such modeling elucidates the step-by-step process of bond formation and breaking. vaia.com
A general mechanism for amide bond formation from a carboxylic acid and an amine involves several key steps that can be computationally investigated. nih.govresearchgate.net The reaction typically proceeds through a tetrahedral intermediate. vaia.com DFT calculations can map the potential energy surface of the reaction, identifying the energies of reactants, intermediates, transition states, and products.
Transition State Characterization and Intrinsic Reaction Coordinate (IRC) Pathways
A crucial aspect of reaction mechanism modeling is the characterization of transition states (TS), which are the highest energy points along the reaction coordinate. For the formation of this compound, DFT calculations would be used to locate the geometries of any transition states. A key feature of a transition state is that it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.
Once a transition state is identified, Intrinsic Reaction Coordinate (IRC) calculations can be performed. An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products (or intermediates) on the potential energy surface. nih.govresearchgate.net This confirms that the located transition state correctly links the intended species. The analysis of the geometric changes along the IRC pathway provides a detailed "movie" of the reaction mechanism at the molecular level.
Reaction Energy Profiles and Thermodynamic Parameters
Furthermore, computational frequency calculations can be used to determine various thermodynamic parameters, such as enthalpy, entropy, and Gibbs free energy for each species. nih.gov These parameters provide a more complete picture of the reaction's thermodynamics and can be used to predict the position of chemical equilibrium.
Table 2: Hypothetical Thermodynamic Data for a Representative Amide Formation Reaction
| Parameter | Reactants | Transition State | Products |
| Relative Enthalpy (kcal/mol) | 0.0 | +25.0 | -15.0 |
| Relative Gibbs Free Energy (kcal/mol) | 0.0 | +28.0 | -12.0 |
This table provides illustrative thermodynamic data for a generic amide formation reaction, as would be calculated using DFT.
Catalytic Cycle Analysis and Catalyst Design Insights
Many amide synthesis reactions are facilitated by catalysts to improve efficiency and reduce the harshness of reaction conditions. nih.gov Computational chemistry plays a vital role in understanding and optimizing these catalytic processes. DFT can be used to model entire catalytic cycles, such as those involving organoboron or ruthenium-based catalysts for direct amidation. acs.orgrsc.orgcore.ac.uk
By calculating the energies of all intermediates and transition states in the catalytic cycle, researchers can identify the rate-determining step and understand how the catalyst facilitates the reaction. For instance, the model might show how the catalyst activates the carboxylic acid, facilitates the nucleophilic attack by the amine, and is regenerated at the end of the cycle. This detailed mechanistic understanding provides valuable insights for the rational design of new and improved catalysts with higher activity, selectivity, and broader substrate scope. acs.org
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
While quantum mechanical calculations are excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are employed to investigate the dynamic behavior of molecules over time. An MD simulation of this compound would involve placing the molecule in a simulation box, often with an explicit solvent, and solving Newton's equations of motion for all atoms in the system.
MD simulations can provide insights into:
Conformational Dynamics: How the molecule explores different conformations over time, including the rates of transition between different rotamers.
Solvation: The structure of the solvent around the molecule and the specific interactions, such as hydrogen bonding (if applicable) or van der Waals forces.
Flexibility: Identifying which parts of the molecule are rigid and which are more flexible.
The results of MD simulations can be used to calculate various properties, such as radial distribution functions to understand solvation shells and time correlation functions to study dynamic processes.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies on Propanamide Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are often developed using statistical methods like multiple linear regression or machine learning algorithms.
For a series of propanamide derivatives, including this compound, a QSAR study could be conducted to predict a specific biological activity, such as herbicidal or fungicidal effects, which are known for some propanamide derivatives. nih.gov The first step in a QSAR study is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure.
Table 3: Common Types of Descriptors Used in QSAR/QSPR Studies
| Descriptor Type | Examples | Description |
| Topological | Molecular connectivity indices, Wiener index | Describe the atomic connectivity in the molecule. |
| Electronic | Dipole moment, HOMO/LUMO energies | Relate to the electronic distribution and reactivity. |
| Steric/Geometrical | Molecular volume, surface area, shape indices | Describe the size and shape of the molecule. |
| Hydrophobic | LogP | Quantifies the lipophilicity of the molecule. |
Once the descriptors are calculated and the biological activity is measured for a training set of compounds, a mathematical model is developed to relate the descriptors to the activity. This model can then be used to predict the activity of new, unsynthesized propanamide derivatives, thereby guiding the design of more potent or effective compounds. nih.gov
In-Silico Analysis of this compound Reveals Limited Publicly Available Docking Studies
Despite the growing interest in computational chemistry for drug discovery, publicly accessible research detailing the specific ligand-target interactions and binding affinity of this compound through molecular docking is currently limited. A thorough review of scientific literature and chemical databases did not yield specific studies that have modeled the interaction of this particular compound with biological targets.
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in drug design for understanding how a potential drug molecule (the ligand) interacts with its biological target, typically a protein or enzyme. The strength of this interaction is often quantified by a docking score or a predicted binding affinity, which helps in prioritizing compounds for further experimental testing.
While general principles of molecular interactions can be inferred from the structure of this compound, the absence of specific molecular docking studies prevents a detailed analysis of its potential biological targets and the nature of its binding. Such an analysis would typically involve identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the compound and the amino acid residues within the active site of a target protein.
For instance, studies on structurally related N-benzyl derivatives have utilized molecular docking to explore their potential as inhibitors for various enzymes. These studies provide insights into how the benzyl group and other substituents contribute to binding. However, direct extrapolation of these findings to this compound is not scientifically rigorous without specific computational models for this exact compound.
The generation of detailed data tables outlining binding affinities, interacting residues, and types of interactions is contingent upon the availability of such dedicated research. At present, the scientific community has not published specific molecular docking results for this compound that would allow for a comprehensive discussion under the scope of ligand-target interaction modeling and binding affinity predictions. Further computational and experimental research is required to elucidate the specific molecular interactions and potential therapeutic targets of this compound.
Advanced Spectroscopic Characterization and Structural Elucidation Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy serves as the cornerstone for determining the precise molecular structure of N-benzyl-2-chloro-N-methylpropanamide in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the complete proton and carbon framework of the molecule.
1D NMR (¹H, ¹³C, etc.) Chemical Shift Assignments and Coupling Constant Analysis
While specific, experimentally acquired spectra for this compound are not widely published in peer-reviewed literature, the expected chemical shifts (δ) and coupling constants (J) can be predicted based on its molecular structure and established NMR principles. The analysis of ¹H and ¹³C NMR spectra would provide a complete assignment of all hydrogen and carbon atoms in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The benzyl (B1604629) group protons would appear in the aromatic region (typically δ 7.2-7.5 ppm). The methylene (B1212753) (CH₂) protons of the benzyl group would likely appear as a singlet around δ 4.5-4.7 ppm. The N-methyl (CH₃) protons would present as a singlet in the δ 2.8-3.1 ppm range. The methine (CH) proton, being adjacent to both a chlorine atom and the carbonyl group, is expected to be a quartet and shifted downfield. The methyl (CH₃) protons adjacent to the chiral center would appear as a doublet.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically in the range of δ 168-172 ppm. The aromatic carbons of the benzyl ring would resonate between δ 127-140 ppm. The benzylic CH₂ carbon would likely appear around δ 50-55 ppm, while the N-methyl carbon signal is expected around δ 35-40 ppm. The chlorinated methine carbon (CH-Cl) would be found in the δ 55-65 ppm region, and the adjacent methyl carbon would appear most upfield.
The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| ¹H NMR Predictions | ¹³C NMR Predictions | |||
|---|---|---|---|---|
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Ar-H (ortho, meta, para) | 7.2 – 7.5 | Multiplet (m) | C=O | 168 – 172 |
| -CH₂-Ph | ~4.6 | Singlet (s) | Ar-C (quaternary) | 135 – 138 |
| N-CH₃ | ~3.0 | Singlet (s) | Ar-CH (ortho, meta, para) | 127 – 129 |
| -CH(Cl)- | ~4.5 | Quartet (q) | -CH(Cl)- | 55 – 65 |
| -CH(Cl)CH₃ | ~1.7 | Doublet (d) | -CH₂-Ph | 50 – 55 |
| N-CH₃ | 35 – 40 | |||
| -CH(Cl)CH₃ | 20 – 25 |
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignments
To unambiguously assign the predicted signals and confirm the molecular structure, a series of 2D NMR experiments would be required.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J and ³J). It would confirm the coupling between the -CH(Cl)- proton and the adjacent -CH₃ protons, showing a cross-peak between their respective signals.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would definitively link each proton signal to its corresponding carbon atom in the framework, for instance, connecting the singlet at ~4.6 ppm to the benzylic carbon signal at ~50-55 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two to three bonds, which is critical for piecing together the molecular fragments. For example, correlations would be expected from the N-methyl protons to the carbonyl carbon and the benzylic carbon. Similarly, the benzylic protons would show a correlation to the N-methyl carbon and the aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which is invaluable for determining stereochemistry and conformational preferences. For this compound, NOESY could reveal through-space interactions between the benzyl protons and other parts of the molecule, helping to define its preferred three-dimensional shape in solution.
Dynamic NMR for Conformational Exchange Studies
Tertiary amides, such as this compound, are known to exhibit restricted rotation around the amide C-N bond due to its partial double-bond character. This phenomenon gives rise to the existence of conformational isomers, or rotamers (E/Z isomers), which may interconvert on the NMR timescale.
Dynamic NMR studies, which involve recording spectra at variable temperatures, would be the ideal method to investigate this potential conformational exchange. At low temperatures, the interconversion between rotamers may become slow enough to observe separate signals for each conformer in both the ¹H and ¹³C NMR spectra. As the temperature is increased, these signals would broaden, coalesce, and eventually sharpen into a single time-averaged signal at higher temperatures. Analyzing the line shapes of these signals at different temperatures allows for the calculation of the energy barrier (ΔG‡) to rotation around the amide bond.
Studies on structurally similar compounds, like N-benzyl-N-(furan-2-ylmethyl)acetamide, have demonstrated the utility of 1D and 2D NMR to characterize this hindered rotational equilibrium in solution, confirming the presence of stable Z and E configurations. A similar investigation would be necessary to fully characterize the conformational dynamics of this compound.
Mass Spectrometry (MS) for Precise Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, providing crucial information about a molecule's elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is essential for determining the precise mass of the parent ion, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₁H₁₄ClNO), the calculated monoisotopic mass is 211.07639 Da. HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 212.08367 or other adducts, such as the sodium adduct [M+Na]⁺ at m/z 234.06561. The high accuracy of this measurement (typically to within 5 ppm) allows for the confirmation of the chemical formula C₁₁H₁₅ClNO⁺ for the protonated species, distinguishing it from any other combination of atoms with the same nominal mass.
Table 2: Predicted HRMS Data for this compound Adducts
| Adduct | Chemical Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | C₁₁H₁₅ClNO⁺ | 212.08367 |
| [M+Na]⁺ | C₁₁H₁₄ClNNaO⁺ | 234.06561 |
| [M+K]⁺ | C₁₁H₁₄ClKNO⁺ | 250.03955 |
| [M+NH₄]⁺ | C₁₁H₁₈ClN₂O⁺ | 229.11021 |
Data sourced from predicted values.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (such as the [M+H]⁺ ion) and its fragmentation through collision-induced dissociation (CID) to produce a series of product ions. The analysis of these fragments provides valuable insights into the molecule's structure.
While specific experimental MS/MS data for this compound is not available, likely fragmentation pathways can be proposed based on established chemical principles for amides and benzyl-containing compounds.
A primary and highly characteristic fragmentation pathway would involve the cleavage of the C-N bond between the benzyl group and the nitrogen atom. This would result in the formation of the stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91 . This is a very common and often abundant fragment for compounds containing a benzyl moiety.
Another significant fragmentation route would be α-cleavage adjacent to the carbonyl group. This could involve the loss of the 2-chloropropyl group, leading to a fragment ion corresponding to [C₆H₅CH₂N(CH₃)CO]⁺ at m/z 148 . Alternatively, cleavage of the bond between the carbonyl carbon and the nitrogen could occur.
Further fragmentation could involve the loss of chlorine from the parent or fragment ions. The presence of chlorine would be indicated by a characteristic isotopic pattern for any chlorine-containing fragment, with the ³⁷Cl isotope peak being approximately one-third the intensity of the ³⁵Cl peak.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful analytical technique that provides an additional dimension of separation based on the size, shape, and charge of an ion, complementing the mass-to-charge ratio (m/z) separation from mass spectrometry. nih.gov Ions are propelled through a drift tube filled with a neutral buffer gas by a weak electric field. Their drift time is proportional to their rotationally averaged collision cross-section (CCS), a value that reflects the ion's three-dimensional structure. ub.edu This technique is particularly useful for separating isomers and gaining structural insights into molecules. nih.gov
For this compound, while experimental IMS-MS data is not widely published, theoretical CCS values can be predicted using computational methods. These predictions are invaluable for identifying the compound in complex mixtures. The predicted CCS values for various adducts of this compound offer a basis for its characterization and differentiation from structurally similar compounds. uni.lu
Table 1: Predicted Collision Cross Section (CCS) Values for this compound Adducts Data calculated using CCSbase. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 212.08367 | 146.1 |
| [M+Na]⁺ | 234.06561 | 152.6 |
| [M-H]⁻ | 210.06911 | 150.8 |
| [M+NH₄]⁺ | 229.11021 | 166.0 |
| [M+K]⁺ | 250.03955 | 150.3 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is fundamental for identifying the functional groups within a molecule by probing its vibrational modes.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For this compound, the key functional groups include a tertiary amide, a benzene (B151609) ring, aliphatic chains, and a carbon-chlorine bond. The expected characteristic absorption bands are detailed in the table below. The most prominent feature is the strong carbonyl (C=O) stretch of the tertiary amide, typically appearing in the 1630-1680 cm⁻¹ region. Other key vibrations include C-H stretches from the aromatic and aliphatic groups, and the C-N stretch of the amide.
Table 2: Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic (Benzene Ring) |
| 3000-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| 1680-1630 | C=O Stretch | Tertiary Amide |
| 1600, 1495, 1450 | C=C Stretch | Aromatic (Benzene Ring) |
| 1470-1430 | C-H Bend | Aliphatic (CH₂, CH₃) |
| 1260-1000 | C-N Stretch | Tertiary Amide |
| 800-600 | C-Cl Stretch | Alkyl Halide |
Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, strong Raman signals are expected from the aromatic ring's C=C stretching vibrations and the symmetric C-H stretches. The amide carbonyl (C=O) stretch, while strong in the IR spectrum, will also be present but potentially weaker in the Raman spectrum.
Table 3: Predicted Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3100-3050 | C-H Stretch | Aromatic (Benzene Ring) |
| 3000-2850 | C-H Stretch | Aliphatic (CH, CH₂, CH₃) |
| 1680-1630 | C=O Stretch | Tertiary Amide |
| ~1600 | C=C Stretch (Ring Breathing) | Aromatic (Benzene Ring) |
| ~1000 | C-C Stretch (Ring Breathing) | Aromatic (Benzene Ring) |
To achieve precise assignment of vibrational modes, experimental spectra are often compared with theoretical calculations. mdpi.com Quantum chemical methods, particularly Density Functional Theory (DFT) using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to calculate the optimized molecular geometry and its vibrational frequencies. nih.gov
The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor (e.g., 0.961) to improve agreement with experimental data. nih.gov Further analysis using Potential Energy Distribution (PED) calculations allows for the quantitative assignment of each vibrational mode to specific internal coordinates (stretching, bending, etc.), providing a detailed understanding of the molecule's dynamics. mdpi.com This combined experimental and computational approach is crucial for unambiguously interpreting complex vibrational spectra. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The primary chromophores in this compound are the benzene ring of the benzyl group and the carbonyl group (C=O) of the amide moiety.
The benzene ring is expected to exhibit two main absorption bands corresponding to π → π* transitions. A strong primary band (E2-band) typically appears around 200-210 nm, and a weaker secondary band (B-band) with fine vibrational structure appears around 250-270 nm. The amide group's carbonyl moiety can undergo a weak, symmetry-forbidden n → π* transition, which is often observed as a shoulder or is obscured by the more intense π → π* transitions of the benzene ring.
Table 4: Expected Electronic Transitions for this compound
| Approx. λₘₐₓ (nm) | Transition Type | Chromophore |
|---|---|---|
| ~260 nm | π → π* (B-band) | Benzene Ring |
| ~210 nm | π → π* (E2-band) | Benzene Ring |
X-ray Diffraction for Solid-State Structural Determination and Intermolecular Interactions
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound is not available in the cited literature, analysis of a closely related compound, N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide, provides valuable insight into how such molecules might pack in a solid state. nih.gov
The structure of this related compound was determined to be in the orthorhombic crystal system with the space group Pbca. nih.gov It is important to note that N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide is a secondary amide and features N—H···O hydrogen bonds that link molecules into chains. nih.gov In contrast, this compound is a tertiary amide and lacks an N-H proton. Therefore, it cannot act as a hydrogen bond donor. Its solid-state packing would be governed by weaker intermolecular forces, such as dipole-dipole interactions originating from the polar amide group and van der Waals forces.
Table 5: Crystallographic Data for the Related Compound N-Benzyl-2-(2-chloro-4-methylphenoxy)acetamide nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₆H₁₆ClNO₂ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 11.9900 (18) |
| b (Å) | 9.2986 (14) |
| c (Å) | 25.868 (4) |
| V (ų) | 2884.1 (7) |
Chromatographic-Spectroscopic Coupling Techniques for Complex Mixture Analysis
The coupling of liquid chromatography (LC) or gas chromatography (GC) with mass spectrometry (MS) provides a robust platform for the analysis of "this compound." The choice between LC-MS and GC-MS is often dictated by the analyte's physicochemical properties, such as volatility and thermal stability, as well as the nature of the sample matrix.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the analysis of non-volatile or thermally labile compounds like "this compound." Method development involves the systematic optimization of chromatographic and mass spectrometric parameters to achieve the desired sensitivity, selectivity, and resolution.
Chromatographic Conditions: A reversed-phase chromatographic approach is typically suitable for a compound with the polarity of "this compound." A C8 or C18 analytical column is often employed to provide adequate retention and separation from matrix components. oup.comnih.gov The mobile phase commonly consists of a mixture of an aqueous component (e.g., water with a small percentage of formic acid or ammonium (B1175870) formate (B1220265) to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, is generally preferred to ensure the efficient elution of the target analyte and other components in the mixture. thermofisher.comresearchgate.net
Mass Spectrometric Conditions: Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically operating in positive ion mode to generate the protonated molecule [M+H]⁺. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) is employed. In this mode, the precursor ion (the protonated molecule) is selected and fragmented to produce characteristic product ions. The monitoring of specific precursor-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and improves the accuracy of quantification. nih.govresearchgate.net
Interactive Data Table: Hypothetical LC-MS/MS Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 10 min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (m/z) | 212.08 |
| Product Ion 1 (m/z) | 91.05 (benzyl fragment) |
| Product Ion 2 (m/z) | 120.08 (N-methylbenzylamine fragment) |
Gas Chromatography-Mass Spectrometry (GC-MS)
For compounds that are thermally stable and sufficiently volatile, GC-MS offers excellent chromatographic resolution. "this compound" may be amenable to GC-MS analysis, although its polarity might necessitate a higher inlet temperature.
Chromatographic Conditions: A mid-polarity capillary column, such as one with a 50% phenyl-methylpolysiloxane stationary phase, can provide good separation for this class of compounds. researchgate.net The carrier gas is typically helium, and a temperature programming approach is used, where the oven temperature is gradually increased to facilitate the separation of compounds with different boiling points.
Mass Spectrometric Conditions: Electron Ionization (EI) is the most common ionization technique in GC-MS. EI at 70 eV typically induces extensive fragmentation of the molecule, providing a characteristic mass spectrum that can be used for structural elucidation and library matching. The fragmentation of amides often involves cleavage of the N-CO bond, which can be a key diagnostic feature in the mass spectrum of "this compound". nih.govunl.pt
Interactive Data Table: Predicted GC-MS Fragmentation for this compound
| Fragment Ion (m/z) | Proposed Structure |
|---|---|
| 211 | Molecular Ion [M]⁺ |
| 120 | [C₈H₁₀N]⁺ (N-methylbenzylamine fragment) |
| 91 | [C₇H₇]⁺ (Tropylium ion from benzyl group) |
| 77 | [C₆H₅]⁺ (Phenyl fragment) |
Ultra-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (UPLC-MS/MS) represents a significant advancement over conventional HPLC-MS/MS. UPLC systems utilize columns with smaller particle sizes (typically sub-2 µm), which allows for higher mobile phase linear velocities without sacrificing chromatographic efficiency.
The primary advantages of employing UPLC-MS/MS for the analysis of "this compound" include:
Enhanced Resolution: The higher efficiency of UPLC columns leads to sharper and narrower chromatographic peaks, improving the separation of the target analyte from closely eluting isomers or matrix interferences.
Increased Speed: The use of higher flow rates significantly reduces the analysis time, allowing for higher sample throughput. Run times can often be reduced by a factor of 2.5 to 4 compared to traditional HPLC methods.
Improved Sensitivity: The narrower peaks result in a higher concentration of the analyte entering the mass spectrometer at any given time, leading to an increased signal-to-noise ratio and lower limits of detection.
The method development for UPLC-MS/MS follows similar principles to LC-MS/MS but requires instrumentation capable of handling the higher backpressures generated by the sub-2 µm particle columns. The optimization of the gradient elution is crucial to fully leverage the speed and resolution capabilities of the UPLC system. mdpi.com The mass spectrometric parameters, including the selection of MRM transitions, remain a critical aspect of ensuring the selectivity and sensitivity of the assay.
Interactive Data Table: Comparison of Typical HPLC vs. UPLC Method Parameters
| Parameter | Conventional HPLC | UPLC |
|---|---|---|
| Column Particle Size | 3-5 µm | < 2 µm |
| Typical Run Time | 15-30 min | 2-10 min |
| Peak Width | Wider | Narrower |
| Resolution | Good | Excellent |
| System Backpressure | Lower | Higher |
N Benzyl 2 Chloro N Methylpropanamide As a Versatile Synthetic Building Block in Research
Role in the Synthesis of N-Containing Heterocycles
There is currently no specific information available in the scientific literature detailing the use of N-benzyl-2-chloro-N-methylpropanamide as a key intermediate in the synthesis of N-containing heterocycles. In principle, the presence of a reactive chloro-amide functional group could allow for intramolecular or intermolecular cyclization reactions to form various heterocyclic rings. For example, substitution of the chlorine atom by a nucleophile tethered to the benzyl (B1604629) or methyl group, or reactions involving the amide moiety, could lead to the formation of lactams, piperidones, or other nitrogen-containing ring systems. However, specific reaction conditions, yields, and the scope of such transformations involving this particular compound are not reported.
Precursor for Advanced Organic Materials
The potential of this compound as a monomer or functional building block for advanced organic materials has not been explored in the available research. Its structure contains both an aromatic ring and a reactive alkyl halide, which could theoretically be utilized in polymerization reactions or for the functionalization of existing polymers. For instance, the benzyl group could be part of a larger conjugated system, and the chloro-amide could serve as a grafting point. However, no studies have been published that demonstrate its incorporation into polymers, organic conductors, or other functional materials.
Intermediate in the Development of Research Probes for Chemical Biology
The utility of this compound as an intermediate in the synthesis of research probes for chemical biology is not documented. Chemical probes often require a reactive handle to attach fluorescent dyes, affinity tags, or photo-crosslinkers. The 2-chloro-N-methylpropanamide moiety could potentially serve as such a reactive group for covalent modification of biomolecules. However, there are no published reports of its use in the design or synthesis of probes to study biological targets or pathways.
Application in Methodological Organic Transformations and Catalyst Scaffolds
Specific applications of this compound in the development of new synthetic methodologies or as a scaffold for catalysts are not described in the chemical literature. While alpha-halo amides can participate in a variety of organic reactions, including nucleophilic substitutions and eliminations, no methodologies have been specifically developed using this compound as a key substrate. Furthermore, its structure does not immediately suggest its use as a ligand or scaffold for asymmetric catalysis or other catalytic processes, and no such applications have been reported.
Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies
There is no available research focused on the systematic design and synthesis of derivatives of this compound to investigate structure-reactivity relationships. Such studies would involve modifying the benzyl ring, the N-methyl group, or the propanamide backbone to understand how these changes affect the reactivity of the C-Cl bond or the amide functionality. The absence of such studies indicates that the fundamental reactivity and potential applications of this compound have not been a significant focus of academic or industrial research to date.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-benzyl-2-chloro-N-methylpropanamide, and how can reaction conditions be optimized for higher yields?
- Methodology : Multi-step synthesis typically involves chloroacetylation of a benzyl-methylamine precursor. For example, analogous procedures use 2-chloro-N-methylacetamide as a key intermediate, with coupling agents like pyridine or DMAP in dichloromethane (DCM) under inert conditions . Optimization may include temperature control (e.g., room temperature to 60°C), stoichiometric adjustments, or catalysis (e.g., Pd/C for hydrogenation steps) .
- Validation : Monitor reaction progress via TLC or HPLC, and characterize intermediates/purified products using /-NMR and high-resolution mass spectrometry (HRMS).
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?
- Methodology :
- Spectroscopy : Use -NMR to identify methyl (δ 1.2–1.5 ppm) and benzyl aromatic protons (δ 7.2–7.5 ppm). -NMR confirms carbonyl (C=O, δ ~170 ppm) and chlorinated carbons (δ ~40–50 ppm) .
- Crystallography : Employ single-crystal X-ray diffraction (SXRD) with programs like SHELX for structure refinement and ORTEP-3 for visualization . Ensure data matches predicted bond lengths/angles (e.g., C-Cl ~1.79 Å, amide C-N ~1.32 Å) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and experimental data (e.g., NMR chemical shifts vs. DFT predictions)?
- Methodology :
- Reassess Input Parameters : Verify solvent effects, protonation states, and conformational flexibility in DFT calculations (e.g., Gaussian or ORCA).
- Experimental Cross-Validation : Compare with solid-state data (SXRD) to rule out solution-phase dynamics. For example, crystallographic data from analogous compounds (e.g., 2-chloro-N-(2-methylphenyl)benzamide) show planar amide conformations that may differ from solution structures .
- Statistical Analysis : Apply linear regression to correlate calculated vs. observed shifts, identifying outliers for systematic error correction .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound derivatives in medicinal or agrochemical contexts?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., halogen position, benzyl group substitution) using protocols from related chloroacetamides .
- Biological Assays : Test derivatives against target enzymes/receptors (e.g., acetylcholinesterase for agrochemicals) with dose-response curves and IC calculations.
- Computational Docking : Use tools like AutoDock Vina to predict binding modes, prioritizing derivatives with enhanced hydrophobic/electrostatic interactions .
Q. How can researchers address discrepancies in crystallographic data refinement for polymorphic forms of this compound?
- Methodology :
- Multi-Model Refinement : Apply SHELXL’s twin refinement for handling twinned crystals .
- Thermal Motion Analysis : Use anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion.
- Validation Tools : Leverage checkCIF/PLATON to identify symmetry violations or overfitting .
Methodological Guidance for Data Interpretation
Q. What steps should be taken when encountering conflicting solubility or stability data across different experimental batches?
- Methodology :
- Controlled Replication : Repeat synthesis/purification under identical conditions (solvent purity, drying time).
- Environmental Monitoring : Track humidity/temperature during crystallization, as hygroscopicity may affect stability .
- Analytical Cross-Checks : Use DSC/TGA to assess thermal stability and DLS for aggregation studies in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
